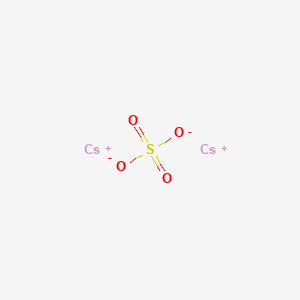
2-Methyl-5-nitrophenyl isocyanate
Overview
Description
“2-Methyl-5-nitrophenyl isocyanate” is a chemical compound with the molecular formula C8H6N2O3 . It is used as a building block for organic synthesis and as a pharmaceutical intermediate . The compound has a molecular weight of 178.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-nitrophenyl isocyanate” consists of a benzene ring with a methyl group (CH3), a nitro group (NO2), and an isocyanate group (NCO) attached to it . The exact mass and monoisotopic mass of the compound are 178.03784206 g/mol .
Physical And Chemical Properties Analysis
“2-Methyl-5-nitrophenyl isocyanate” is a solid compound with a melting point of 49-52 °C (lit.) . It has a computed XLogP3 value of 3.4, indicating its lipophilicity . The compound has a topological polar surface area of 75.2 Ų .
Scientific Research Applications
Organic Synthesis
Scientific Field
Summary of the Application
2-Methyl-5-nitrophenyl isocyanate is a useful building block for organic synthesis . It can be used to construct complex organic molecules due to the reactivity of the isocyanate group.
Methods of Application
The specific methods of application can vary greatly depending on the target molecule. Generally, the isocyanate group can react with a variety of nucleophiles, such as alcohols, amines, and carboxylic acids, to form urethanes, ureas, and carbamates, respectively.
Results or Outcomes
The outcomes of these reactions are highly dependent on the specific conditions and reactants used. However, the ability to form a variety of bonds makes 2-Methyl-5-nitrophenyl isocyanate a versatile tool in organic synthesis .
Pharmaceutical Intermediate
Scientific Field
Summary of the Application
2-Methyl-5-nitrophenyl isocyanate can be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.
Results or Outcomes
The outcomes of these reactions are highly dependent on the specific conditions and reactants used. However, the ability to form a variety of bonds makes 2-Methyl-5-nitrophenyl isocyanate a versatile tool in pharmaceutical synthesis .
Material Science
Scientific Field
Summary of the Application
2-Methyl-5-nitrophenyl isocyanate can be used in the synthesis of polymers . The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols and amines, to form polymers.
Methods of Application
The specific methods of application can vary greatly depending on the target polymer. Generally, the isocyanate group can react with a variety of nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively, which are building blocks of certain types of polymers.
Results or Outcomes
The outcomes of these reactions are highly dependent on the specific conditions and reactants used. However, the ability to form a variety of bonds makes 2-Methyl-5-nitrophenyl isocyanate a versatile tool in material science .
Safety And Hazards
properties
IUPAC Name |
2-isocyanato-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOUIMVTGBFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303473 | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrophenyl isocyanate | |
CAS RN |
13471-68-6 | |
| Record name | 13471-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



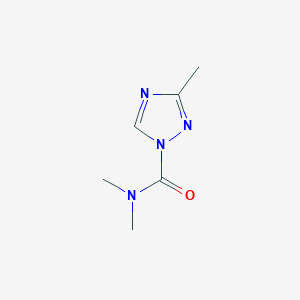
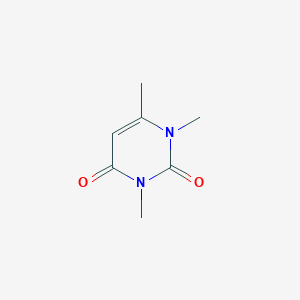

![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
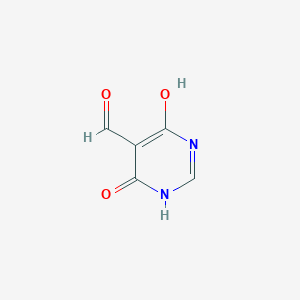
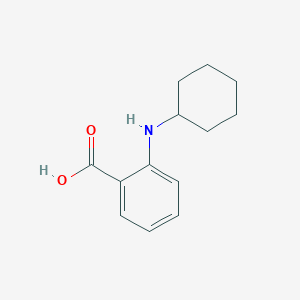

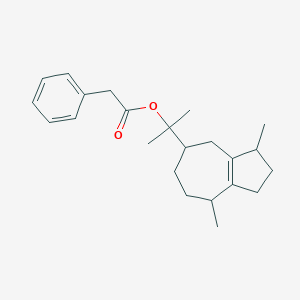

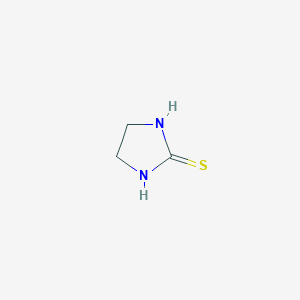
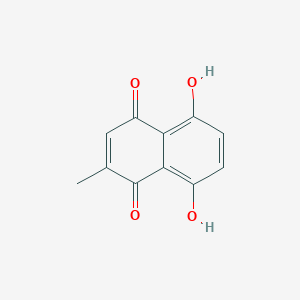
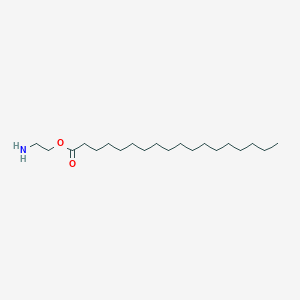
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
